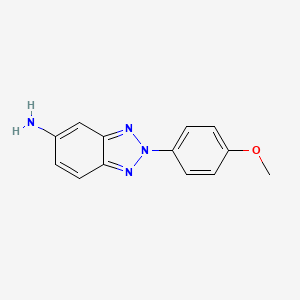

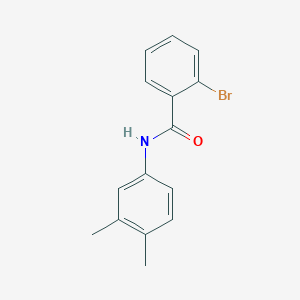

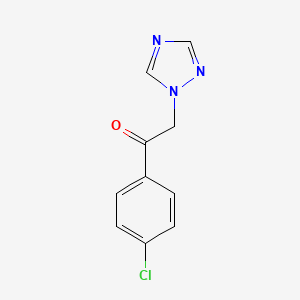

![molecular formula C15H12Cl2O3 B1348954 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588713-62-6](/img/structure/B1348954.png)

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, also known as 2,6-dichloro-3-methoxybenzaldehyde, is a synthetic compound that is used in a variety of scientific research applications. It has been used in the synthesis of various compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Photostability and Oxidation

- Researchers have explored similar compounds in the context of oxidation and photostability. For example, the reduction of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde and its methoxymethyl or methyl analogs leads to the formation of o-benzoquinones. The replacement of a methoxy group with a CH2OMe group significantly enhances photostability in benzene (Arsenyev et al., 2016).

Structural Analysis

- Detailed structural analyses using various spectroscopic techniques have been conducted on similar compounds, shedding light on their intricate molecular geometry and confirming their identities through empirical methods. Such studies are crucial for understanding the compound's potential interactions and reactivity (Özay et al., 2013).

Catalyst in Oxidation Processes

- Compounds with structural similarities have been utilized as catalysts in oxidation processes. For example, a molybdenum(VI) complex with a thiazole-hydrazone ligand, when encapsulated in zeolite Y, demonstrated efficiency and reusability as a catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). Additionally, copper(II) complexes derived from similar compounds have shown effectiveness as selective catalysts in alcohol oxidation, highlighting the potential of such molecules in enhancing chemical transformations (Hazra et al., 2015).

properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-14-7-2-4-10(8-18)15(14)20-9-11-12(16)5-3-6-13(11)17/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVTVENSSLJXRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

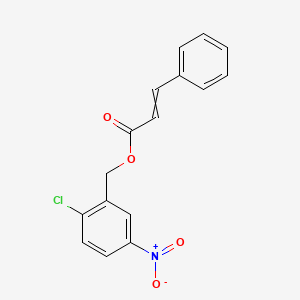

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)